molecular formula C12H11NO4 B14161961 2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester CAS No. 72705-82-9

2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester

Cat. No.: B14161961
CAS No.: 72705-82-9
M. Wt: 233.22 g/mol
InChI Key: HBTIKNFRYMQNGT-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester is a chemical compound belonging to the class of coumarins Coumarins are a group of aromatic organic compounds with a benzopyrone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing an ortho-hydroxyaryl aldehyde, such as salicylaldehyde, with an activated dicarbonyl compound like ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The amino group at the 7-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted coumarins depending on the nucleophile used

Scientific Research Applications

2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. The compound’s structure allows it to intercalate with DNA, making it useful in studying DNA interactions .

Properties

CAS No.

72705-82-9

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 7-amino-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2,13H2,1H3

InChI Key

HBTIKNFRYMQNGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)N)OC1=O

Origin of Product

United States

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